molecular formula C39H50N12O4S.C2H4O2<br>C41H54N12O6S B14463621 7-((4,6-Bis((3-(diethylamino)propyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, monoacetate CAS No. 71032-95-6

7-((4,6-Bis((3-(diethylamino)propyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, monoacetate

Cat. No.: B14463621
CAS No.: 71032-95-6
M. Wt: 843.0 g/mol
InChI Key: QOJOEFSUDMHIOC-UHFFFAOYSA-N
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Description

7-((4,6-Bis((3-(diethylamino)propyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, monoacetate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the triazine core. The triazine core is synthesized by reacting cyanuric chloride with diethylamine under controlled conditions. This intermediate is then further reacted with 3-(diethylamino)propylamine to form the bis(diethylamino) derivative. The final step involves coupling this intermediate with a naphthalene derivative that has been diazotized and sulfonated to introduce the azo groups and the sulfonic acid functionality.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized under strong oxidizing conditions.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium dithionite or hydrogen in the presence of a palladium catalyst.

    Substitution: Strong nucleophiles like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonate esters or other substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid group enhances the solubility and stability of the compound in aqueous environments. The triazine core provides a rigid and stable framework that can interact with various biological molecules, making it useful in drug delivery and other biomedical applications.

Comparison with Similar Compounds

Similar Compounds

  • 7-((4,6-Bis((3-(dimethylamino)propyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid
  • 7-((4,6-Bis((3-(methylamino)propyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid

Uniqueness

The unique combination of the triazine core, azo groups, and sulfonic acid functionality makes this compound highly versatile and stable. Its ability to form stable complexes and its intense coloration distinguish it from other similar compounds, making it particularly valuable in industrial and research applications.

Properties

CAS No.

71032-95-6

Molecular Formula

C39H50N12O4S.C2H4O2
C41H54N12O6S

Molecular Weight

843.0 g/mol

IUPAC Name

acetic acid;7-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C39H50N12O4S.C2H4O2/c1-5-50(6-2)24-12-22-40-37-43-38(41-23-13-25-51(7-3)8-4)45-39(44-37)42-32-20-21-33-28(26-32)27-34(56(53,54)55)35(36(33)52)49-48-31-18-16-30(17-19-31)47-46-29-14-10-9-11-15-29;1-2(3)4/h9-11,14-21,26-27,52H,5-8,12-13,22-25H2,1-4H3,(H,53,54,55)(H3,40,41,42,43,44,45);1H3,(H,3,4)

InChI Key

QOJOEFSUDMHIOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NC(=NC(=N1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5)S(=O)(=O)O)NCCCN(CC)CC.CC(=O)O

Origin of Product

United States

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